molecular formula C13H16N2 B7871401 Propyl[(quinolin-4-yl)methyl]amine

Propyl[(quinolin-4-yl)methyl]amine

Cat. No.: B7871401
M. Wt: 200.28 g/mol
InChI Key: GPVROKZPTKFDEC-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common method for synthesizing quinoline derivatives involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid.

  • Modern Synthetic Approaches: Recent advances have introduced more efficient methods, such as the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with acetone in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis of quinoline derivatives often involves catalytic processes that allow for higher yields and better control over the reaction conditions.

Types of Reactions:

  • Oxidation: Propyl[(quinolin-4-yl)methyl]amine can undergo oxidation reactions to form quinoline-4-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert quinoline derivatives into their corresponding hydroquinolines.

  • Substitution: Electrophilic substitution reactions are common, where the quinoline ring can be substituted at various positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Quinoline-4-carboxylic acid derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Various substituted quinolines depending on the position and nature of the substituent.

Scientific Research Applications

Propyl[(quinolin-4-yl)methyl]amine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.

  • Material Science: Quinoline derivatives are used in the development of organic semiconductors and other advanced materials.

  • Organic Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which Propyl[(quinolin-4-yl)methyl]amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid

  • Hydroquinoline

  • 7-(((3-(4-Methylpyridin-3-yl)propyl)amino)methyl)quinolin-2-amine

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Biological Activity

Propyl[(quinolin-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C13H14N Propyl group attached to a quinoline derivative \text{C}_{13}\text{H}_{14}\text{N}\quad \text{ Propyl group attached to a quinoline derivative }
  • Topoisomerase Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells by preventing DNA unwinding and replication .
  • Microtubule Disruption : Some studies suggest that derivatives of quinoline can act as microtubule-targeted agents (MTAs). They interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Intercalation : The ability of quinoline derivatives to intercalate into DNA has been observed, enhancing their cytotoxic potential by stabilizing DNA structures and preventing replication .

Cytotoxicity Assays

The biological activity of this compound has been evaluated through various cytotoxicity assays against different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for related compounds:

CompoundCell LineIC50 (µM)
This compoundHepG26.29
This compoundHCT-1162.44
2-(Trifluoromethyl) derivativeHeLa0.01
2-(Trifluoromethyl) derivativePC30.49

The data indicates that while this compound exhibits significant cytotoxicity, some derivatives show enhanced potency, particularly those with trifluoromethyl substitutions .

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of specific functional groups significantly influences the biological activity of quinoline derivatives:

  • Alkyl Chain Length : The propyl group enhances the lipophilicity of the compound, facilitating better membrane penetration.
  • Substituents on Quinoline : Modifications at the 4-position of the quinoline ring can lead to increased binding affinity for target proteins, enhancing cytotoxic effects.
  • Hydrophobic Interactions : Increased hydrophobic character through substituents improves interaction with cellular membranes and target sites within cells .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that certain quinoline derivatives inhibited microtubule polymerization more effectively than standard chemotherapeutics like combretastatin A-4, showcasing their potential as novel anticancer agents .
  • Antimicrobial Properties : Research indicates that quinoline derivatives exhibit antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting a broad spectrum of biological activity beyond anticancer effects .

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-8-14-10-11-7-9-15-13-6-4-3-5-12(11)13/h3-7,9,14H,2,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVROKZPTKFDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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